

CCT196969: A Dual SRC/RAF Inhibitor for Overcoming Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT196969	
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An In-depth Technical Guide on the Anti-SRC and Anti-RAF Activity of **CCT196969** in Cancer Cells

Abstract

CCT196969 is a potent, orally bioavailable small molecule inhibitor that uniquely targets both SRC family kinases (SFKs) and RAF kinases.[1][2] This dual inhibitory action allows CCT196969 to overcome common resistance mechanisms to RAF inhibitors in cancers such as melanoma.[1] By simultaneously blocking two key signaling pathways, the MAPK and STAT3 pathways, CCT196969 demonstrates significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines, including those resistant to conventional therapies.[3][4] This technical guide provides a comprehensive overview of the anti-cancer activity of CCT196969, with a focus on its mechanism of action, quantitative efficacy, and the signaling pathways it modulates.

Mechanism of Action

CCT196969 functions as a pan-RAF inhibitor, targeting all RAF isoforms (ARAF, BRAF, and CRAF), and also potently inhibits SRC family kinases.[2][5] In many cancers, particularly melanoma, the MAPK pathway (RAS-RAF-MEK-ERK) is constitutively activated due to mutations in BRAF, most commonly the V600E mutation.[6] While BRAF inhibitors are effective, resistance often develops through reactivation of the MAPK pathway or activation of alternative survival pathways.[7]



CCT196969's dual-targeting capability addresses this challenge. By inhibiting both BRAF and CRAF, it prevents the paradoxical reactivation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1][8] Simultaneously, its inhibition of SRC family kinases blocks the activation of the STAT3 pathway, another critical signaling cascade involved in cell proliferation, survival, and invasion.[3][9] This multi-pronged attack makes CCT196969 effective in both treatment-naïve and BRAF inhibitor-resistant cancer cells.[1][4]

Quantitative Efficacy Data

The potency of **CCT196969** has been evaluated across various cancer cell lines, demonstrating its broad anti-cancer activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

Table 1: Kinase Inhibitory Activity of CCT196969

Target Kinase	IC50 (nM)	
BRAF	100	
BRAF V600E	40	
CRAF	12	
SRC	26	
LCK	14	
Data sourced from ResearchGate.[5]		

Table 2: Anti-proliferative Activity of CCT196969 in Melanoma Cell Lines

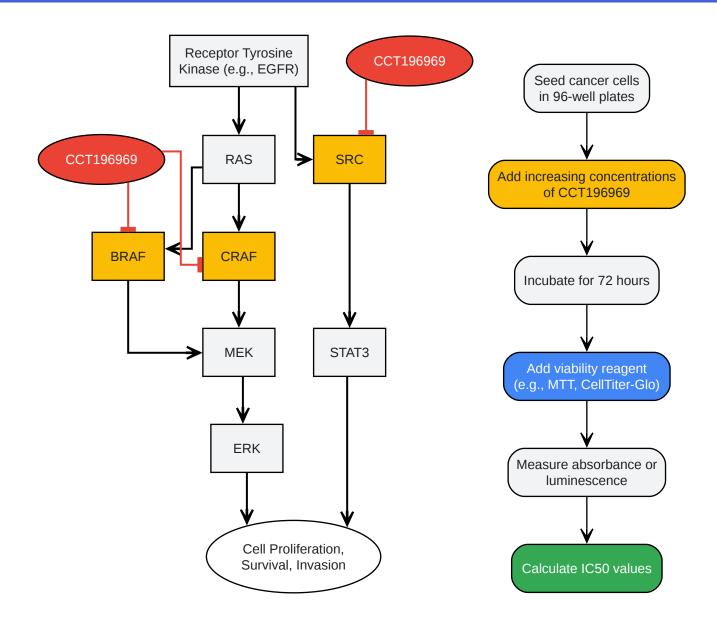


Cell Line	Genotype	IC50 (μM)	
H1	BRAF V600E	0.7	
H2	Not specified	1.4	
H3	NRAS, EGFR mutant	1.5	
H6	Not specified	2.6	
H10	Not specified	1.2	
WM3248	Not specified	0.18	
A375	BRAF V600E	Not specified	
Data for H series and WM3248			
cell lines sourced from PLoS			
ONE.[3]			

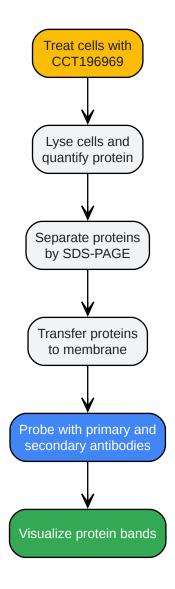
Key Signaling Pathways Modulated by CCT196969

CCT196969 exerts its anti-cancer effects by inhibiting key downstream effectors of the SRC and RAF signaling pathways. Western blot analyses have shown that treatment with **CCT196969** leads to a significant decrease in the phosphorylation of MEK, ERK, and STAT3. [3][4]









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- To cite this document: BenchChem. [CCT196969: A Dual SRC/RAF Inhibitor for Overcoming Resistance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779486#cct196969-anti-src-activity-in-cancer-cells]

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